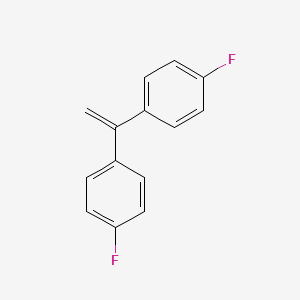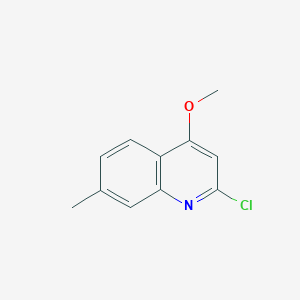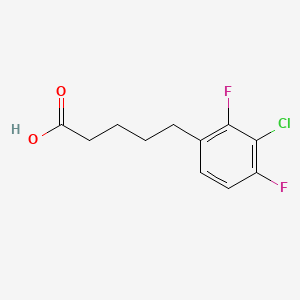
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is an organic compound with the molecular formula C11H11ClF2O2 It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Chain Extension: The halogenated benzene is then subjected to a series of reactions to extend the carbon chain, forming the pentanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chain extension processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropentanoic Acid: Similar structure but lacks the difluorophenyl group.
2,4-Difluorobenzoic Acid: Contains the difluorophenyl group but lacks the pentanoic acid chain.
Uniqueness
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is unique due to the combination of a chlorinated and difluorinated phenyl group with a pentanoic acid chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11ClF2O2 |
|---|---|
Molekulargewicht |
248.65 g/mol |
IUPAC-Name |
5-(3-chloro-2,4-difluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11ClF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
InChI-Schlüssel |
HWKJODWSRWPACI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



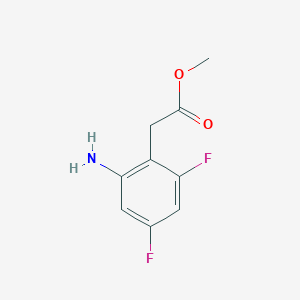
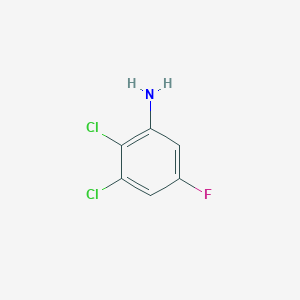
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
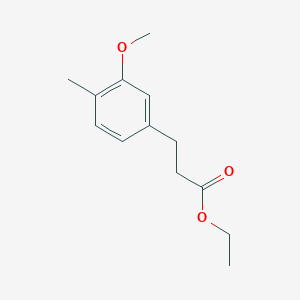
![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
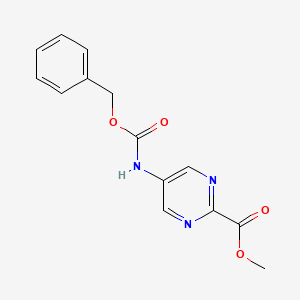
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)

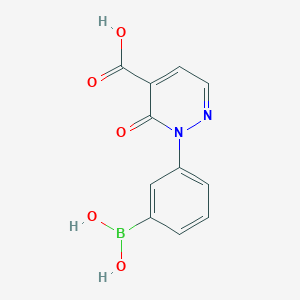

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
